Hexafluoropropene
Overview
Description
Mechanism of Action
Target of Action
Hexafluoropropene, also known as Hexafluoropropylene, is a fluoroalkene with the formula CF3CF=CF2 . It is primarily used as a chemical intermediate and its primary targets are various chemical reactions where it serves as a key reactant.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can undergo epoxidation with NaOCl to produce Hexafluoropropylene oxide (HFPO), a versatile fluorochemical used in the synthesis of various fluorinated compounds and fluorinated polymers . The reaction pathway of this epoxidation involves the nucleophilic attack of OCl¯ on the β-carbon of this compound .
Biochemical Pathways
This compound is involved in several biochemical pathways. It can be synthesized from hexafluoropropylene (HFP) by electrophilic, radical, or nucleophilic reaction with different oxidants . In the electrophilic reaction, HFP reacts with KMnO4-anhydrous HF or Cr2O3–FSO3H at 70 °C to produce HFPO . In the radical reaction, HFP reacts with molecular oxygen in the presence of a radical generator such as benzoyl peroxide .
Pharmacokinetics
Its physical and chemical properties, such as its insolubility in water , could influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.
Result of Action
The result of this compound’s action is the production of various fluorinated compounds and fluorinated polymers, such as Teflon, Nafion, and Krytox . These products have a wide range of applications, from non-stick cookware to high-performance lubricants.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the yield and selectivity of the epoxidation reaction to produce HFPO can be affected by the choice of solvent, reaction temperature, and the presence of phase transition catalysts . Furthermore, any HFP released to the environment will be found mainly in the air, where it will be broken down by reaction with hydroxyl radicals to trifluoroacetic acid, hydrogen fluoride, and carbon dioxide .
Biochemical Analysis
Biochemical Properties
For instance, it can be metabolized to form glutathione conjugates in the kidney .
Cellular Effects
It has been suggested that Hexafluoropropene metabolites formed in the liver and eliminated with bile are not translocated to the kidney and that intrarenal bioactivation by glutathione conjugation may be responsible for this compound-induced nephrotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves the thermal generation of CF3O radicals by abstraction of the fluorine atom from CF3OF by C3F6, chain initiation by the addition of CF3O to olefin leading, in the presence of O2, to the formation of haloalkoxy radicals, which decompose via the C–C scission to give products containing C(O)F group and CF3 radicals .
Dosage Effects in Animal Models
In repeated exposure studies, the kidney was the principal target organ, as manifest by an increase in relative kidney weight .
Metabolic Pathways
The metabolic pathways of this compound involve the formation of glutathione conjugates in the kidney .
Preparation Methods
Hexafluoropropene can be synthesized through several methods:
Pyrolysis of Tetrafluoroethylene: This method involves the pyrolysis of tetrafluoroethylene at high temperatures (600-900°C) to produce this compound. [ 3 \text{CF}_2=\text{CF}_2 \rightarrow 2 \text{CF}_3\text{CF}=\text{CF}_2 ]
From Chlorodifluoromethane: This compound can also be prepared from chlorodifluoromethane or produced from various chlorofluorocarbons.
Chemical Reactions Analysis
Hexafluoropropene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to produce hexafluoropropylene oxide (HFPO) using various oxidants such as sodium hypochlorite, hydrogen peroxide, or molecular oxygen.
Radical Reactions: This compound can react with molecular oxygen in the presence of radical generators such as benzoyl peroxide to produce high yields of hexafluoropropylene oxide.
Scientific Research Applications
Hexafluoropropene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a chemical intermediate in the production of various fluorinated compounds and polymers.
Biology and Medicine: This compound derivatives are used in the synthesis of fluorinated surfactants and other biologically active compounds.
Industry: It is used in the production of high-performance materials such as Teflon, Nafion, and Krytox.
Comparison with Similar Compounds
Hexafluoropropene can be compared with other similar compounds such as:
Hexafluoroacetone: Both compounds are used in the production of fluorinated polymers, but hexafluoroacetone is more commonly used as a precursor for fluoropolyimides.
Hexafluoro-2-propanol: This compound is similar in its use in the synthesis of fluorinated surfactants and other fluorinated compounds.
This compound stands out due to its versatility in producing a wide range of high-performance materials and its unique reactivity with various oxidants and radical generators.
Properties
IUPAC Name |
1,1,2,3,3,3-hexafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGVLDPFQMKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6 | |
Record name | HEXAFLUOROPROPYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13429-24-8, 25120-07-4, 6792-31-0 | |
Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |
Source | CAS Common Chemistry | |
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Record name | Hexafluoropropylene polymer | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | |
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DSSTOX Substance ID |
DTXSID2026949 | |
Record name | Hexafluoropropene | |
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Molecular Weight |
150.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO] | |
Record name | HEXAFLUOROPROPYLENE | |
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URL | https://cameochemicals.noaa.gov/chemical/843 | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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Record name | Hexafluoropropylene | |
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Boiling Point |
-29.6 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
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Density |
1.583 AT -40 °C/4 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Vapor Pressure |
4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/ | |
Record name | Hexafluoropropylene | |
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Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Color/Form |
Colorless gas | |
CAS No. |
116-15-4 | |
Record name | HEXAFLUOROPROPYLENE | |
Source | CAMEO Chemicals | |
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Record name | Hexafluoropropylene | |
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Record name | 1,1,2,3,3,3-Hexafluoro-1-propene | |
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Record name | Hexafluoropropylene | |
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Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro- | |
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Record name | Hexafluoropropene | |
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Record name | Hexafluoropropene | |
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Record name | HEXAFLUOROPROPYLENE | |
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Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
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Melting Point |
-156.5 °C | |
Record name | 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5582 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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